molecular formula C7H11NO2 B1527016 3-Amino-3-(furan-2-yl)propan-1-ol CAS No. 683220-42-0

3-Amino-3-(furan-2-yl)propan-1-ol

Cat. No. B1527016
M. Wt: 141.17 g/mol
InChI Key: UCEDMXFZQPQWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(furan-2-yl)propan-1-ol, also known as 3-Aminofuranol or 3-AF, is a small, synthetically-produced molecule that has been studied for its potential use in a variety of scientific applications. 3-AF is a derivative of furan, a five-membered heterocyclic aromatic compound with a ring structure containing four carbon atoms and one oxygen atom. This molecule has been studied for its potential use in a variety of scientific applications due to its unique structure and properties.

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
    • Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Treatment of Lung Cancer

    • Field : Pharmacology
    • Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer .
    • Method : Molecular docking studies were performed on the most two effective chalcones . Different molecular techniques were utilized to study the activity and the effect of two chalcones on apoptosis of A549 cell line .
    • Results : The cytotoxic effect of a novel (3- (Furan-2-yl)pyrazol-4-yl) chalcones against A549 cell line was measured using MTT assay .
  • Production of Pyranone

    • Field : Organic Chemistry
    • Application : (S)-1- (furan-2-yl)propan-1-ol ((S)-2) can be used production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
  • Antimicrobial Drugs

    • Field : Medicinal Chemistry
    • Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
    • Method : An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
    • Results : Furan derivatives have taken on a special position due to the remarkable therapeutic efficacy of furan-related medicines, inspiring medicinal chemists to create numerous innovative antibacterial agents .
  • High-Performance Recyclable Epoxy Resin

    • Field : Polymer Science
    • Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring with potential to form high density of hydrogen bonding among repeating units is designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .
    • Results : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction .
  • Production of Pyranone

    • Field : Organic Chemistry
    • Application : (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be used production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
  • Antimicrobial Drugs

    • Field : Medicinal Chemistry
    • Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
    • Method : An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
    • Results : Furan derivatives have taken on a special position due to the remarkable therapeutic efficacy of furan-related medicines, inspiring medicinal chemists to create numerous innovative antibacterial agents .
  • High-Performance Recyclable Epoxy Resin

    • Field : Polymer Science
    • Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring with potential to form high density of hydrogen bonding among repeating units is designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .
    • Results : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction .
  • Production of Pyranone

    • Field : Organic Chemistry
    • Application : (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be used production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

properties

IUPAC Name

3-amino-3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEDMXFZQPQWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(furan-2-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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